11-(2,4,6-Triiodophenoxy)undecan-1-OL

X-ray contrast agent design radiopacity quantification iodine content optimization

11-(2,4,6-Triiodophenoxy)undecan-1-ol (CAS 753001-95-5) is a synthetic organic compound belonging to the class of ω-(2,4,6-triiodophenoxy)alkan-1-ols. It comprises a 2,4,6-triiodophenyl ether moiety linked to an undecane-1-ol chain, yielding a molecular formula of C17H25I3O2 and a molecular weight of 642.1 g/mol.

Molecular Formula C17H25I3O2
Molecular Weight 642.1 g/mol
CAS No. 753001-95-5
Cat. No. B15409428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-(2,4,6-Triiodophenoxy)undecan-1-OL
CAS753001-95-5
Molecular FormulaC17H25I3O2
Molecular Weight642.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)OCCCCCCCCCCCO)I)I
InChIInChI=1S/C17H25I3O2/c18-14-12-15(19)17(16(20)13-14)22-11-9-7-5-3-1-2-4-6-8-10-21/h12-13,21H,1-11H2
InChIKeyABAZOUWIAYJEFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-(2,4,6-Triiodophenoxy)undecan-1-ol (CAS 753001-95-5) – Structural Identity and Class Assignment for Procurement Specification


11-(2,4,6-Triiodophenoxy)undecan-1-ol (CAS 753001-95-5) is a synthetic organic compound belonging to the class of ω-(2,4,6-triiodophenoxy)alkan-1-ols. It comprises a 2,4,6-triiodophenyl ether moiety linked to an undecane-1-ol chain, yielding a molecular formula of C17H25I3O2 and a molecular weight of 642.1 g/mol [1]. The three covalently bound iodine atoms confer high electron density, making the compound a candidate for X-ray contrast applications and a versatile synthetic intermediate for further derivatization. The compound is listed in PubChem (CID 71401936) and the EPA DSSTox database (DTXSID00822946), with typical research-grade purity specified at 95% . Its structural classification places it within the broader family of iodophenoxy alkanes disclosed in patents for gastrointestinal tract radiological visualization [2].

Why Generic Substitution of 11-(2,4,6-Triiodophenoxy)undecan-1-ol with Structurally Similar Triiodophenoxy Alcohols Is Not Scientifically Justified


Within the ω-(2,4,6-triiodophenoxy)alkan-1-ol series, seemingly minor variations in alkyl chain length produce quantifiable differences in computed lipophilicity (XLogP3-AA), iodine mass fraction, conformational flexibility, and predicted pharmacokinetic partitioning that preclude simple interchange. The C11 undecanol homolog occupies a distinct physicochemical niche: its XLogP3-AA of 7.3 is 0.5 log units higher than the C10 decanol analog (6.8), corresponding to a theoretical ~3.2-fold increase in octanol-water partition coefficient [1]. Furthermore, the iodine weight fraction of 59.3% differs from both shorter-chain homologs (e.g., 60.6% for C10) and longer-chain variants, directly affecting radiopacity per unit mass [2]. The terminal primary alcohol group also distinguishes this compound from carboxylic acid analogs such as 11-(2,4,6-triiodophenoxy)undecanoic acid derivatives, which exhibit different reactivity, solubility profiles, and conjugation chemistry [3]. These measurable differences mean that substitution with an adjacent homolog can alter formulation partitioning, synthetic coupling efficiency, and image contrast density in ways that are predictable but not negligible.

Quantitative Differentiation Evidence for 11-(2,4,6-Triiodophenoxy)undecan-1-ol Against Structural Analogs


Iodine Mass Fraction: 59.3% w/w for C11 Undecanol vs. 60.6% for C10 Decanol – Measurable Impact on Radiopacity per Unit Mass

The iodine mass fraction of 11-(2,4,6-triiodophenoxy)undecan-1-ol is 59.3% w/w (380.7 g iodine per mole / 642.1 g/mol), compared to 60.6% w/w for the C10 homolog 10-(2,4,6-triiodophenoxy)decan-1-ol (380.7 g iodine per mole / 628.07 g/mol). While both compounds carry three iodine atoms, the additional methylene group in the C11 chain dilutes the iodine fraction by approximately 1.3 absolute percentage points. This difference is directly proportional to X-ray attenuation per unit mass administered, as radiopacity in iodinated organic compounds scales linearly with iodine concentration in the diagnostic energy range [1]. Patent literature for the triiodophenoxy alkane class specifies preferred iodine content ranges of 10–75% w/w in formulated compositions, with 35–45% being optimal for oil-based formulations [2]; the iodine mass fraction of the neat compound determines the maximum achievable contrast density in any subsequent formulation.

X-ray contrast agent design radiopacity quantification iodine content optimization

Computed Lipophilicity (XLogP3-AA): C11 Undecanol (7.3) vs. C10 Decanol (6.8) – A 0.5 Log Unit Difference Governing Partitioning and Formulation Behaviour

The PubChem-computed XLogP3-AA value for 11-(2,4,6-triiodophenoxy)undecan-1-ol is 7.3, compared to 6.8 for the C10 homolog 10-(2,4,6-triiodophenoxy)decan-1-ol [1]. This 0.5 log unit increase corresponds to a theoretical ~3.2-fold higher octanol-water partition coefficient. In the context of oil-based X-ray contrast formulations described in patent US5316755A, where triiodophenoxy alkanes are dissolved in vegetable oils (peanut, cottonseed, poppyseed, corn, or sunflower oils) [2], higher logP values favour improved solubility in the lipophilic vehicle. For research applications involving membrane partitioning or cellular uptake studies, the logP difference between C10 and C11 homologs may produce measurably different compartment distribution kinetics.

lipophilicity prediction formulation development octanol-water partitioning

Terminal Hydroxyl Group: Synthetic Versatility Advantage Over Carboxylic Acid Analogs for Esterification, Etherification, and Conjugation Chemistry

11-(2,4,6-Triiodophenoxy)undecan-1-ol bears a terminal primary alcohol group (ω-hydroxy), distinguishing it from the carboxylic acid derivatives prevalent in the triiodophenoxy alkanoic acid series, such as 11-(2,4,6-triiodophenoxy)undecanoic acid derivatives (e.g., CAS 878379-74-9, the morpholinopropyl ester) and iolixanic acid (MW 673.02) [1]. The primary alcohol enables direct esterification with acyl chlorides/anhydrides, Mitsunobu coupling with phenols, tosylation/mesylation for nucleophilic displacement, and oxidation to the corresponding aldehyde or carboxylic acid. Patent US5316755A explicitly demonstrates the utility of the alcohol terminus: 10-(4-iodophenoxy)-undecan-1-ol was prepared via borane reduction of 10-bromoundecanoic acid followed by phenoxide coupling, and 5-(triiodophenoxy)-hexan-1-ol was converted to its ethyl carbonate derivative using ethyl chloroformate [2]. This contrasts with carboxylic acid analogs, which require activation (e.g., acid chloride formation) for esterification and cannot undergo direct oxidation to increase oxidation state.

synthetic intermediate hydroxyl derivatization prodrug design

Conformational Flexibility: 12 Rotatable Bonds in C11 Undecanol vs. 11 in C10 Decanol – Differential Entropic Contribution to Binding and Solubility

The PubChem-computed rotatable bond count for 11-(2,4,6-triiodophenoxy)undecan-1-ol is 12, compared to 11 for the C10 homolog 10-(2,4,6-triiodophenoxy)decan-1-ol [1]. Each additional rotatable bond contributes approximately 0.5–1.0 kcal/mol to conformational entropy and increases the number of accessible low-energy conformers. While both compounds exceed the typical drug-likeness threshold of ≤10 rotatable bonds (Veber rule), the differential of one rotatable bond between C10 and C11 may influence crystallization behaviour, melting point, and solubilisation kinetics in lipid-based formulations. In the context of the patent class, where triiodophenoxy alkanes with alkyl groups of up to 18 carbon atoms are claimed [2], the C11 chain represents a mid-range length that balances lipophilicity with manageable molecular weight.

conformational analysis rotatable bond count drug-likeness prediction

Class-Level Biological Evidence: Triiodophenoxy Alkanoic Acid Derivatives Demonstrate High Biliary Excretion and Low Acute Toxicity – Context for Undecanol Homolog Development

While no direct in vivo data exist for 11-(2,4,6-triiodophenoxy)undecan-1-ol itself, the broader class of triiodophenoxy alkanoic acid derivatives has been pharmacologically characterized. Fumagalli et al. (1975) reported that a series of heterocyclic derivatives of triiodophenoxy alkanoic acids showed high biliary excretion and low acute toxicity in rats [1]. One lead compound, 2-ethyl-3-[3-N-butyrolactamyl-2,4,6-triiodophenyl]-propionic acid, advanced to preclinical and clinical investigation. Subsequent work by Felder et al. (1976) on ω-(3-amino-2,4,6-triiodophenoxy)alkoxyalkanoic acids further established structure-activity relationships for oral cholecystographic contrast media, correlating molecular structure with tolerability, biliary/urinary excretion ratios, and gallbladder opacification [2]. These class-level findings provide a pharmacological rationale for investigating the undecanol alcohol homolog as either a contrast agent candidate or a synthetic precursor to amide/ester derivatives with improved pharmacokinetic profiles.

biliary excretion acute toxicity cholecystographic contrast agents

Optimal Research and Industrial Application Scenarios for 11-(2,4,6-Triiodophenoxy)undecan-1-ol Based on Quantitative Differentiation Evidence


Synthesis of Novel Ester- and Carbonate-Linked GI Contrast Agent Candidates via Terminal Alcohol Derivatization

The primary alcohol terminus of 11-(2,4,6-triiodophenoxy)undecan-1-ol enables direct esterification with bile acid derivatives or acetylation to modulate lipophilicity, following the precedent set by patent US5316755A, where the shorter-chain 5-(triiodophenoxy)-hexan-1-ol was successfully converted to its ethyl carbonate derivative using ethyl chloroformate [1]. The C11 chain length provides a logP of 7.3, which is 0.5 units higher than the C10 analog, favouring retention in lipoidal GI mucosal coatings when formulated in vegetable oil vehicles [2]. The iodine mass fraction of 59.3% ensures that even after derivatization (which adds molecular weight and slightly reduces iodine density), the final conjugate retains sufficient radiopacity for X-ray visualization at clinically relevant doses.

Use as a Lipophilic Internal Standard or Reference Compound in Mass Spectrometry-Based Quantification of Iodinated Contrast Agents

The distinct molecular ion cluster of 11-(2,4,6-triiodophenoxy)undecan-1-ol (exact mass 641.8989 Da, with the characteristic triiodo isotopic pattern spanning ~6 Da) provides a unique mass spectrometric signature that differentiates it from endogenous biological molecules and from mono- or di-iodinated analogs such as 11-(4-iodophenoxy)undecanoic acid (MW 404.3) [1]. The 12 rotatable bonds confer sufficient conformational flexibility for good electrospray ionization efficiency, while the XLogP3-AA of 7.3 ensures predictable reversed-phase chromatographic retention (expected retention time between C10 and C12 homologs). These properties make the compound suitable as an internal standard for LC-MS/MS quantification of triiodophenoxy-based contrast agents in biological matrices.

Precursor for ω-Oxidation to 11-(2,4,6-Triiodophenoxy)undecanoic Acid for Structure-Activity Relationship Studies

The terminal alcohol can be selectively oxidized (e.g., using Jones reagent or TEMPO/bleach) to the corresponding carboxylic acid, 11-(2,4,6-triiodophenoxy)undecanoic acid, a homolog in the triiodophenoxy alkanoic acid series studied by Fumagalli et al. and Felder et al. for biliary contrast applications [1]. This oxidation preserves the triiodophenoxy ether linkage and the C11 chain length while switching the terminal functionality, enabling direct comparison of alcohol vs. acid pharmacokinetics in the same chain-length series. The resulting acid can be further converted to amides, esters, or salts (e.g., sodium or N-methylglucamine salts as described in Bracco patents [2]) for systematic SAR exploration.

Component of Mixed Triiodophenoxy Alkane Formulations for Optimized Iodine Content and Viscosity

Historical patent literature (US2613172A) teaches that mixtures of two or more 2,4,6-triiodophenoxy alkanes with different alkyl chain lengths produce X-ray contrast compositions with markedly greater fluidity than single-component formulations, while maintaining iodine content between 10 and 75% w/w, preferably 35–45% [1]. The C11 undecanol, with its intermediate chain length (between C6 and C18 claimed alkanes) and iodine fraction of 59.3%, can serve as a blending component to fine-tune both the viscosity and the average iodine density of multi-component oil-based contrast formulations. Unlike the shorter C6 homolog (~66.6% iodine), the C11 compound contributes more to formulation fluidity at the expense of slightly lower iodine density, enabling formulators to balance these competing requirements.

Quote Request

Request a Quote for 11-(2,4,6-Triiodophenoxy)undecan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.